[N-(3-Dibenzylcarbamoyl-oxiranecarbonyl)-hydrazino]-acetic acid
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Overview
Description
Chemical Reactions Analysis
[N-(3-DIBENZYLCARBAMOYL-OXIRANECARBONYL)-HYDRAZINO]-ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often facilitated by specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
[N-(3-DIBENZYLCARBAMOYL-OXIRANECARBONYL)-HYDRAZINO]-ACETIC ACID has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of [N-(3-DIBENZYLCARBAMOYL-OXIRANECARBONYL)-HYDRAZINO]-ACETIC ACID involves its interaction with specific molecular targets and pathways. One known target is caspase-3, an enzyme involved in the process of apoptosis (programmed cell death) . The compound may exert its effects by modulating the activity of this enzyme, thereby influencing cell survival and death pathways.
Comparison with Similar Compounds
[N-(3-DIBENZYLCARBAMOYL-OXIRANECARBONYL)-HYDRAZINO]-ACETIC ACID can be compared with other n-acyl-alpha amino acids, such as:
N-acylglycine: Similar in structure but with a simpler acyl group.
N-acylalanine: Similar in structure but with a different amino acid component.
N-acylserine: Similar in structure but with a hydroxyl group on the amino acid component.
The uniqueness of this compound lies in its specific acyl group and the presence of the oxirane and hydrazino functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23N3O5 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[amino-[(3S)-4-(dibenzylamino)-3-hydroxy-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C20H23N3O5/c21-23(14-19(26)27)18(25)11-17(24)20(28)22(12-15-7-3-1-4-8-15)13-16-9-5-2-6-10-16/h1-10,17,24H,11-14,21H2,(H,26,27)/t17-/m0/s1 |
InChI Key |
JGMMFVVACJREFE-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)[C@H](CC(=O)N(CC(=O)O)N)O |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(CC(=O)N(CC(=O)O)N)O |
Origin of Product |
United States |
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